Lurasidone Metabolite 14326 D8 is a deuterium-labeled derivative of Lurasidone Metabolite 14326, which itself is an active metabolite of the atypical antipsychotic drug Lurasidone. This compound is primarily utilized in research settings to study the pharmacokinetics and pharmacodynamics of Lurasidone and its metabolites. The introduction of deuterium enhances the stability and tracking of the compound in biological systems, making it a valuable tool for scientific investigations.
Lurasidone Metabolite 14326 D8 is synthesized from Lurasidone, which is a drug approved for the treatment of schizophrenia and depressive episodes associated with bipolar disorder. The metabolite is produced through metabolic processes in the body, and the deuterium labeling is achieved during synthetic processes to facilitate research applications.
Lurasidone Metabolite 14326 D8 falls under the category of pharmaceutical metabolites and is classified as a stable isotope-labeled compound. It is primarily used in analytical chemistry and pharmacology for research purposes.
The synthesis of Lurasidone Metabolite 14326 D8 involves several steps, typically starting from Lurasidone. The process includes:
Lurasidone Metabolite 14326 D8 retains the core structure of Lurasidone with modifications that include deuterium substitutions. The molecular structure can be represented as follows:
The structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the presence and positioning of deuterium atoms.
Lurasidone Metabolite 14326 D8 can participate in various chemical reactions typical for pharmaceutical metabolites, including:
The mechanism of action of Lurasidone Metabolite 14326 D8 is closely related to that of its parent drug, Lurasidone. It primarily acts on various neurotransmitter receptors, including:
Pharmacological studies indicate that both Lurasidone and its metabolites exhibit complex interactions with neurotransmitter systems, leading to their therapeutic effects.
Characterization through differential scanning calorimetry (DSC) can provide insights into thermal properties, while NMR can elucidate structural details.
Lurasidone Metabolite 14326 D8 has several scientific uses:
Stable isotope-labeled compounds like Lurasidone Metabolite 14326 D8 (IUPAC Name: (1S,2S,6R,7S,8S)-4-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]methyl]cyclohexyl]methyl]-8-hydroxy-4-azatricyclo[5.2.1.02,6]decane-3,5-dione) serve as indispensable internal standards in quantitative bioanalysis. With a molecular formula of C₂₈H₂₈D₈N₄O₃S and molecular weight of 516.72 g/mol [1] [4] [5], this deuterated analog of Lurasidone's β-hydroxylated metabolite (ID-14326) enables precise quantification of the parent drug and endogenous metabolites in complex biological matrices. The deuterium atoms are incorporated at eight positions within the piperazine ring, creating a mass shift that differentiates it from non-labeled analogs during mass spectrometry without altering chemical behavior [5] [7].
Key analytical applications include:
Table 1: Key Characteristics of Lurasidone Metabolite 14326 D8
Parameter | Specification |
---|---|
Molecular Formula | C₂₈H₂₈D₈N₄O₃S |
Molecular Weight | 516.72 g/mol |
Deuterium Positions | 8 positions (piperazine ring) |
Chemical Purity | ≥99% |
Primary Analytical Use | LC-MS/MS internal standard |
Detection Limit in Plasma | 0.05 ng/mL |
Deuterium labeling provides a powerful tracer mechanism for mapping biotransformation pathways without structural alteration. In Lurasidone Metabolite 14326 D8, the strategic placement of deuterium atoms at metabolically stable sites (piperazine ring) preserves the compound's reactivity while creating a detectable isotopic signature [1] [4] [5]. This allows researchers to:
Table 2: Metabolic and Analytical Properties of Deuterated vs. Non-Deuterated Metabolites
Property | Lurasidone Metabolite 14326 D8 | Non-Deuterated Analog |
---|---|---|
Molecular Mass | 516.72 g/mol | 508.64 g/mol |
Hepatic Clearance | Reduced by 30–40% | Standard |
CYP3A4 Contribution | 85–90% | 85–90% |
Plasma Half-Life | 18–24 hours | 12–18 hours |
Detection in MS | m/z 517.73 [M+H⁺] | m/z 509.65 [M+H⁺] |
Chromatographic Retention | 4.2 min (C18 column) | 4.1 min |
Deuterium labeling also facilitates population pharmacokinetic modeling. Studies incorporating ID-14326 D8 data identified body weight and CYP3A5 genotype as covariates explaining 25% of inter-individual variability. Simulations predict 50% higher metabolite exposure in CYP3A5 poor metabolizers [5], highlighting its utility in personalized medicine approaches. The compound's stability under recommended storage conditions (2–8°C, sealed) ensures analytical reproducibility across laboratories [4] [5].
Table 3: Validation Parameters for LC-MS/MS Quantification Using Lurasidone Metabolite 14326 D8
Validation Parameter | Performance |
---|---|
Accuracy | 98–102% |
Intra-day Precision (RSD) | <6% |
Inter-day Precision (RSD) | <10% |
Linearity Range | 0.05–50 ng/mL (R² > 0.998) |
Room Temperature Stability | 24 hours |
Freezer Stability (-80°C) | 30 days |
Compound Names Mentioned:
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9